molecular formula C7H11N3S B027050 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS No. 106006-83-1

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Cat. No. B027050
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole involves several steps, including the preparation from 2-amino-6-acetamido-4,5,6,7-tetrahydrobenzothiazole hydrobromide and resolution with L(+) tartaric acid, achieving an overall yield of 75%. The structure confirmation was performed using 1H NMR and IR spectroscopy techniques (Jiang Neng-qiao, 2011).

Molecular Structure Analysis

The molecular structure of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been characterized through various spectroscopic methods. Structural characterization, vibrational study, and DFT calculations were performed on a novel organic sulfate monohydrate templated with the compound, providing insights into the compound's structure and potential nonlinear optical (NLO) properties (A. Barhoumi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole include its use as an intermediate in the preparation of various pharmacologically active compounds. Its enantiomers have been explored for dopamine autoreceptor agonist activities, highlighting its significance in medicinal chemistry (C. Schneider, J. Mierau, 1987).

Physical Properties Analysis

The physical properties of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole derivatives have been extensively studied, including their crystal structures, thermal behaviors, and energetic properties. These studies provide valuable information for potential applications in materials science and engineering (Y. Ren et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, such as its reactivity and nucleophilicity, have been assessed through its coupling with superelectrophilic compounds. This analysis helps understand its behavior in complex chemical reactions and its potential as a building block for synthesizing more complex molecules (L. Forlani et al., 2006).

Scientific Research Applications

  • Corrosion Inhibition: This compound is a superior inhibitor for mild steel corrosion in 1N HCl solution, as demonstrated by Rekha, Kannan, and Gnanavel (2016) in the "Journal of Advances in Chemistry" (Rekha, Kannan, & Gnanavel, 2016).

  • Dopamine Autoreceptor Selectivity: It shows pronounced selectivity for dopamine autoreceptors, as identified by Schneider and Mierau (1987) in the "Journal of medicinal chemistry" (Schneider & Mierau, 1987).

  • Solid-Phase Extraction: Woźnica and Luliński (2019) in the "Journal of separation science" demonstrated its use as a template for designing a selective molecularly imprinted sorbent for optimized solid-phase extraction of S-pramipexole from human urine (Woźnica & Luliński, 2019).

  • Dopamine D3 Receptor Affinity: A study by Avenell et al. (1999) in "Bioorganic & medicinal chemistry letters" highlighted its high affinity and selectivity for the dopamine D3 receptor (Avenell et al., 1999).

  • Anticancer Activity: Prasanna et al. (2010) in "Investigational New Drugs" found that derivatives of this compound showed significant cytotoxic response to cancer cell lines (Prasanna et al., 2010).

  • Antiplatelet and Anti-inflammatory Activity: Brullo et al. (2012) in "Bioorganic & medicinal chemistry letters" synthesized new compounds with 2,4-diamino substituents showing potent antiplatelet activity and anti-inflammatory activity comparable to indomethacin (Brullo et al., 2012).

  • Nonlinear Optical Applications: Barhoumi et al. (2017) in the "Journal of Molecular Structure" suggested potential nonlinear optical applications due to its non-zero hyperpolarizability (Barhoumi et al., 2017).

  • Chiral Intermediate for Pramipexole: Jiang Neng-qiao (2011) in "Fine Chemical Intermediates" identified it as an important chiral intermediate for Pramipexole (Jiang Neng-qiao, 2011).

  • Parkinson's Disease Treatment: A study by van Vliet et al. (2000) in the "Journal of medicinal chemistry" identified its derivatives as having potential for treating Parkinson's disease (van Vliet et al., 2000).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound .

Future Directions

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications . It can also be used as a corrosion inhibitor for mild steel in acidic medium .

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909060
Record name 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

CAS RN

104617-49-4, 106006-83-1
Record name 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
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Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro
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Synthesis routes and methods I

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
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0 (± 1) mol
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125 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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